3-(1,3-Benzoxazol-2-ylamino)-1-thiophen-3-ylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Benzoxazol-2-ylamino)-1-thiophen-3-ylpropan-1-ol is a complex organic compound that features a benzoxazole moiety linked to a thiophene ring via a propanol chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzoxazol-2-ylamino)-1-thiophen-3-ylpropan-1-ol typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone to form the benzoxazole ring Common reagents used in these reactions include FeCl3 as a catalyst and toluene as a solvent . The reaction conditions often involve heating at elevated temperatures (e.g., 110°C) for extended periods (e.g., 24 hours) to achieve high yields .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often employ continuous flow reactors and advanced catalytic systems to enhance efficiency and yield. The use of nanocatalysts and ionic liquid catalysts has been explored to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzoxazol-2-ylamino)-1-thiophen-3-ylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions often require a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against leukemia and colorectal cancer.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzoxazol-2-ylamino)-1-thiophen-3-ylpropan-1-ol involves its interaction with various molecular targets. In medicinal applications, it has been shown to inhibit specific enzymes or receptors, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to interact with multiple pathways makes it a versatile agent in drug discovery .
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzothiazol-2-ylamino)-1-thiophen-3-ylpropan-1-ol: Similar structure but contains a benzothiazole ring instead of a benzoxazole ring.
3-(1,3-Benzimidazol-2-ylamino)-1-thiophen-3-ylpropan-1-ol: Contains a benzimidazole ring, offering different biological activities.
Uniqueness
3-(1,3-Benzoxazol-2-ylamino)-1-thiophen-3-ylpropan-1-ol is unique due to its combination of a benzoxazole and thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new drugs and materials .
Properties
IUPAC Name |
3-(1,3-benzoxazol-2-ylamino)-1-thiophen-3-ylpropan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c17-12(10-6-8-19-9-10)5-7-15-14-16-11-3-1-2-4-13(11)18-14/h1-4,6,8-9,12,17H,5,7H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDRPZDQXPUNBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)NCCC(C3=CSC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.